5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone

Description

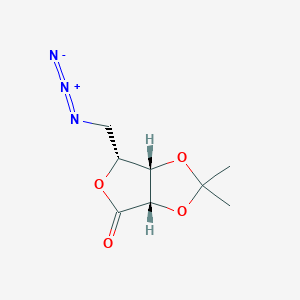

5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone (CAS 122194-04-1, C₈H₁₁N₃O₄) is a chiral lactone derivative of D-lyxonic acid. Its structure features a 1,4-lactone ring, a 2,3-O-isopropylidene protecting group, and a 5-azido substituent replacing the hydroxyl group at position 5 . This compound is widely utilized as a synthetic intermediate in carbohydrate chemistry, particularly for generating lactams via azide reduction and for bioorthogonal reactions due to its reactive azide group .

Properties

IUPAC Name |

(3aS,6R,6aS)-6-(azidomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-8(2)14-5-4(3-10-11-9)13-7(12)6(5)15-8/h4-6H,3H2,1-2H3/t4-,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEBIDARLBHUDV-SRQIZXRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(=O)C2O1)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](OC(=O)[C@H]2O1)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595343 | |

| Record name | (3aS,6R,6aS)-6-(Azidomethyl)-2,2-dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122194-04-1 | |

| Record name | (3aS,6R,6aS)-6-(Azidomethyl)-2,2-dimethyldihydro-2H-furo[3,4-d][1,3]dioxol-4(3aH)-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis from D-Galactose

The most widely documented route begins with D-galactose, leveraging its commercial availability and cost-effectiveness. The synthesis involves four key stages:

Oxidation of D-Galactose to Potassium D-Lyxonate

D-Galactose is oxidized in an alcoholic potassium hydroxide (KOH) solution to cleave the pyranose ring, yielding potassium D-lyxonate. This step typically employs atmospheric oxygen or hydrogen peroxide as oxidants, with reaction times ranging from 12 to 24 hours at 50–60°C.

Formation of D-Lyxono-1,4-lactone

The potassium D-lyxonate is treated with hydrochloric acid (HCl) in isopropyl alcohol (IPA) to induce furanose ring closure, forming D-lyxono-1,4-lactone. Acidic conditions (pH 1–2) and temperatures of 0–5°C are critical to minimize side reactions such as esterification or ortho-ester formation. Crystallization from IPA yields the lactone with a reported melting point of 112.5°C.

Introduction of the Isopropylidene Protecting Group

The lactone is reacted with acetone in the presence of copper(II) sulfate (CuSO₄) as a dehydrating agent, selectively protecting the C-2 and C-3 hydroxyl groups. This step produces 2,3-O-isopropylidene-D-lyxono-1,4-lactone in 75–80% yield.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidation | KOH, H₂O₂, 50°C, 24 h | 85–90 |

| Lactonization | HCl, IPA, 0°C, 2 h | 77.6 |

| Isopropylidene Protection | Acetone, CuSO₄, rt, 12 h | 78 |

| Triflation/Azidation | Trif₂O, NaN₃, DMF, 0°C, 4 h | 65–70 |

Short Synthesis from 2,3-O-Isopropylidene-D-lyxono-1,4-lactone

For laboratories with access to pre-formed 2,3-O-isopropylidene-D-lyxono-1,4-lactone, a streamlined two-step process is employed:

-

Triflation at C-5 : The lactone is treated with triflic anhydride in dichloromethane (DCM) at −78°C, forming the triflate ester.

-

Azide Displacement : The triflate undergoes nucleophilic substitution with sodium azide in DMF at 0°C, yielding the target azidolactone in 70–75% overall yield.

Optimization and Mechanistic Insights

Stereochemical Control

The azide displacement at C-5 proceeds via an SN2 mechanism, ensuring inversion of configuration. This stereochemical outcome was verified by comparing the optical rotation of the final product ([α]D²¹ = −14.0° in methanol) with that of the starting D-lyxono-1,4-lactone.

Solvent and Catalyst Selection

-

Lactonization : Isopropyl alcohol is preferred over methanol to avoid methyl ester byproducts.

-

Hydrogenation : Palladium on carbon (Pd/C) or platinum catalysts are optimal for subsequent azide reductions, operating at 0–40°C under hydrogen gas.

Characterization Data

Spectroscopic Properties

-

IR (KBr) : 3340 cm⁻¹ (N–H stretch), 2100 cm⁻¹ (azide stretch), 1661 cm⁻¹ (lactone C=O).

-

¹H NMR (D₂O) : δ 1.28 and 1.34 (2 × s, isopropylidene CH₃), 3.18 (dd, H-5), 4.25 (m, H-4), 4.85 (s, H-2).

-

X-ray Crystallography : Confirms the (2R,3S,5R) configuration, with a six-membered lactone ring adopting a chair conformation.

Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.812 Å, b = 8.943 Å, c = 12.341 Å |

| R factor | 0.033 |

Challenges and Practical Considerations

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The azido group in 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone can undergo substitution reactions, particularly nucleophilic substitution, where the azido group is replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst or lithium aluminum hydride.

Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.

Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

Oxidation: Various oxidizing agents depending on the desired product.

Major Products Formed:

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 5-Amino-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Synthesis of Nucleosides

One of the primary applications of 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone is in the synthesis of azido nucleosides. These nucleosides are important for various biochemical studies and therapeutic applications due to their potential as antiviral agents.

Case Study: Synthesis Methodology

A study published in the Journal of Organic Chemistry describes a general synthesis method for 5'-azido-5'-deoxy nucleosides utilizing this lactone as an intermediate. The azido group facilitates subsequent reactions that yield nucleoside analogs with antiviral properties .

Bioconjugation

The azido functionality allows for bioconjugation reactions, particularly through click chemistry techniques. This property is exploited in labeling biomolecules for imaging studies or drug delivery systems.

Case Study: Click Chemistry Applications

Research has demonstrated the use of azido compounds in bioorthogonal reactions. For instance, 5-Azido-5-deoxy derivatives can be conjugated with alkyne-functionalized drugs or imaging agents, enhancing their targeting capabilities in biological systems .

Antibacterial Research

The compound's structure suggests potential antibacterial properties. The azido group may enhance the interaction with bacterial targets, making it a candidate for developing new antibacterial agents.

Case Study: Antibacterial Testing

Preliminary studies have shown that derivatives of azido sugars exhibit activity against certain bacterial strains. Further research is required to elucidate the mechanism of action and efficacy compared to existing antibiotics .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for the identification and quantification of similar compounds in complex mixtures.

Case Study: Reference Standards

LGC Standards provides this compound as a reference material for laboratories engaged in oligosaccharide analysis and impurity profiling. The availability of such standards is crucial for maintaining quality control in chemical synthesis .

Mechanism of Action

The mechanism of action of 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone primarily involves its conversion to active derivatives, such as deoxyfuconojirimycin. These derivatives inhibit glycosidases by binding to the active site of the enzyme, thereby preventing the breakdown of carbohydrates . This inhibition can have various biological effects, including antiviral and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison

Key Differences and Implications

Azide Position and Reactivity

- Target Compound (5-azido) : The azide at position 5 enables selective reduction to amines (e.g., forming lactams via hydrogenation) and participation in Staudinger or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

- 2-C-Azidomethyl Derivative (21D) : The azide at C2 alters reactivity; reduction yields a hydroxymethyl group instead of a lactam, limiting its utility in lactam synthesis .

Protecting Groups and Stability

- Isopropylidene Protection: Present in the target compound and 2,3-O-isopropylidene-L-lyxono-1,4-lactone, this group enhances stability during synthetic steps by preventing unwanted ring-opening reactions .

- TBDMS Group in Gulono Derivative: The tert-butyldimethylsilyl (TBDMS) group at position 6 increases lipophilicity, improving membrane permeability in biological applications .

Sugar Backbone Stereochemistry

- D-Lyxono vs. L-Gulono: The D-lyxono backbone (C3-OH axial) in the target compound contrasts with the L-gulono configuration (C3-OH equatorial), affecting enzyme binding in biological systems and stereochemical outcomes in synthesis .

Spectroscopic and Crystallographic Insights

- NMR Data: The target compound’s ¹³C NMR shows distinct shifts at C5 (δ ~43 ppm, azide) and C2/C3 (δ ~81–77 ppm, isopropylidene), differing from unprotected D-lyxono-1,4-lactone (δ ~65–75 ppm for hydroxyl-bearing carbons) .

- Crystal Structures: The 2,3-O-isopropylidene group in the target compound induces a rigid chair conformation, whereas unprotected D-lyxono lactone adopts a more flexible puckered ring .

Biological Activity

5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone is a synthetic compound with potential applications in various biological contexts. Its unique structure, characterized by the azido group and lactone ring, suggests it may exhibit significant biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula : C8H11N3O4

- Molecular Weight : 213.19 g/mol

- CAS Number : 122194-04-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The azido group can participate in click chemistry reactions, facilitating the conjugation of this compound to biomolecules for targeted delivery or imaging purposes.

Antidiabetic Potential

Recent studies have indicated that derivatives of lactones similar to this compound exhibit inhibitory effects on enzymes related to diabetes management. For instance, compounds modified at specific positions have shown promising results as α-glucosidase inhibitors. In enzyme assays, certain derivatives demonstrated IC50 values as low as 2.73 µM, indicating strong inhibitory potential against glucose absorption pathways .

Cytotoxicity and Anticancer Activity

The azido group in this compound may also confer cytotoxic properties. Research on similar azido-containing compounds has revealed their potential as anticancer agents by inducing apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cell cycle progression .

Study on Antidiabetic Activity

A study published in a peer-reviewed journal evaluated the effects of synthesized lactones on diabetes-related proteins. The study highlighted that modifications at specific carbon positions significantly enhanced the inhibitory effects on α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are critical targets in diabetes treatment. The findings suggest that this compound could be a candidate for further development in antidiabetic therapies .

Cytotoxicity Assessment

In another investigation focused on cytotoxicity, various azido derivatives were tested against different cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, leading researchers to propose further studies into their mechanisms of action and potential therapeutic applications .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the established synthetic routes for preparing 5-azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone?

The compound is typically synthesized via nucleophilic displacement of a triflate or other leaving group at the C5 position of a lyxono-lactone precursor with sodium azide. For example, tertiary triflates derived from D-lyxonolactone undergo inversion of configuration upon azide substitution, as confirmed by X-ray crystallography . The isopropylidene protecting group is introduced early to stabilize the carbohydrate backbone and direct regioselectivity during functionalization . Key steps include lactone ring formation, azide introduction, and protecting group strategies to avoid side reactions.

Q. How is the azide group in this compound utilized in bioconjugation or click chemistry applications?

The azide moiety enables bioorthogonal reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), for selective labeling of biomolecules. This is critical in chemical biology for tagging proteins, glycans, or nucleic acids. Reaction optimization involves balancing azide reactivity with stability under physiological conditions. For example, excess copper catalysts may require quenching to prevent protein denaturation .

Q. What role does the isopropylidene protecting group play in stabilizing the lactone structure?

The 2,3-O-isopropylidene group locks the carbohydrate ring in a rigid conformation, preventing undesired ring-opening or rearrangements during synthesis. This protection is essential for maintaining stereochemical integrity, especially during azide substitution at the C5 position. The boat conformation of the lactone ring (observed via X-ray) is stabilized by steric interactions between the azide and methyl groups .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during azide substitution at the tertiary C5 center?

Stereochemical control relies on the mechanism of nucleophilic displacement. For triflate intermediates, the reaction proceeds via an SN2 pathway with inversion of configuration. However, competing SN1 pathways (e.g., in polar solvents) may lead to racemization. Monitoring via NMR and X-ray crystallography is critical. For example, Booth et al. (2007) confirmed inversion using X-ray data, while NMR coupling constants validated retention of stereochemistry .

Q. What conformational analysis methods resolve discrepancies between computational models and experimental data?

X-ray crystallography often reveals non-chair conformations (e.g., boat forms) due to steric strain from the azide and isopropylidene groups. Computational models (DFT or MD simulations) must account for crystal packing effects. Discrepancies between solution-state NMR (which may suggest chair conformations) and solid-state X-ray data highlight the need for multi-technique validation .

Q. How are contradictions in reactivity data resolved when comparing azidolactones with other lactone derivatives?

Azidolactones exhibit unique reactivity due to electron-withdrawing azides, which can destabilize intermediates. For example, competing elimination pathways during nucleophilic substitutions require careful pH and solvent optimization. Contrasting reactivity with non-azide analogs (e.g., hydroxyl or amine derivatives) is addressed via Hammett studies or kinetic isotope effects .

Q. What strategies optimize bioconjugation efficiency while minimizing side reactions?

Reaction conditions (pH, temperature, catalyst loading) are tuned to balance azide reactivity and biomolecule stability. For example, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) avoids cytotoxicity in live-cell studies. Quantifying conjugation efficiency via LC-MS or fluorescence assays is essential .

Q. How do alternative synthetic pathways (e.g., enzymatic methods) compare to traditional chemical synthesis?

Enzymatic approaches (e.g., biocatalyzed acylations) offer greener alternatives but face challenges in regioselectivity. Comparative studies show chemical synthesis achieves higher yields for azidolactones, while enzymatic methods excel in stereoselective modifications of unprotected lactones .

Q. What mechanistic insights explain anomalous azide displacement kinetics under varying solvent conditions?

Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents may stabilize carbocation intermediates, leading to SN1 pathways. Kinetic studies (e.g., Eyring plots) and isotopic labeling experiments differentiate between mechanisms .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) predicts transition states for azide substitutions, while molecular docking identifies binding interactions with biological targets (e.g., glycosidases). Validated models inform modifications to the lactone core or azide positioning to improve affinity or stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.